molecular formula C17H16FN3O2 B5638407 (3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone

Cat. No.: B5638407
M. Wt: 313.33 g/mol
InChI Key: NYVYVUQEMVULGU-UHFFFAOYSA-N
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Description

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is a complex organic compound that features a fluorophenyl group, a pyridine carbonyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the pyridine carbonyl group and the fluorophenyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds or other substituted derivatives.

Scientific Research Applications

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
  • (3-bromophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
  • (3-methylphenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone

Uniqueness

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(3-fluorophenyl)-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-15-5-1-3-13(11-15)16(22)20-7-9-21(10-8-20)17(23)14-4-2-6-19-12-14/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVYVUQEMVULGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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